molecular formula C11H10ClN3O2 B3012881 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 14632-11-2

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B3012881
CAS No.: 14632-11-2
M. Wt: 251.67
InChI Key: JCPOPROZDRWUQZ-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound built around the versatile 1,3,4-oxadiazole heterocyclic scaffold, a structure of high significance in modern medicinal chemistry research . This molecule features a 2-chlorophenyl substitution on the oxadiazole ring, a design element commonly employed to influence the compound's electronic properties, lipophilicity, and its ability to interact with biological targets through hydrophobic interactions and hydrogen bonding. The propanamide side chain provides additional flexibility for potential binding interactions. The 1,3,4-oxadiazole core is known for its thermal stability and is considered a privileged structure in drug discovery due to its wide range of biological activities . Primarily for research applications, this compound is of particular interest in early-stage drug discovery for oncology and neuroscience. Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated promising anticancer potential by acting on a diverse array of biological targets. Research indicates that such derivatives can exhibit potent antiproliferative effects by inhibiting critical enzymes involved in cancer cell proliferation, including thymidylate synthase , histone deacetylase (HDAC) , and telomerase . Furthermore, the structural features of this molecule align with pharmacophores known to interact with the benzodiazepine-binding site of GABA A receptors in the central nervous system . Related 1,3,4-oxadiazole derivatives have been designed as agonists for this receptor, showing affinity in radioligand binding assays and exhibiting pharmacological effects such as hypnotic and anticonvulsant activity in preclinical models, which can be antagonized by flumazenil . The mechanism of action for a specific research project would depend on the biological system under investigation, but may involve the inhibition of key enzymes, modulation of receptor-mediated signaling pathways, or disruption of critical cellular processes. Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPOPROZDRWUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzohydrazide with acetic anhydride to form the intermediate 2-chlorobenzoyl hydrazide. This intermediate then undergoes cyclization with propionic anhydride to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits biological activity, making it a candidate for drug development.

    Medicine: It has shown potential as an antitubercular agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

The following analysis compares N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide with structurally related compounds, focusing on molecular properties, substituent effects, and bioactivity.

Structural and Physicochemical Properties

Table 1: Molecular and Physical Properties of Selected Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound (Target) C₁₁H₁₀ClN₃O₂ 251.67* Not Reported 2-Chlorophenyl, propanamide
3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide C₁₈H₁₅BrN₄O₃S 434.31 Not Reported 2-Bromophenyl, sulfanyl, methoxyphenyl
N-(4-Chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide C₁₆H₁₂ClN₅O₂S 373.82 Not Reported Pyridinyl, sulfanyl, 4-chlorophenyl
N-(Cyclohexyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide C₂₀H₂₄N₄O₂S 384.50 95–97 Indole-methyl, sulfanyl, cyclohexyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Thiazole-methyl, sulfanyl, methylphenyl

*Calculated molecular weight based on formula.

Key Observations:

  • Substituent Effects: The 2-chlorophenyl group in the target compound likely increases electron-withdrawing effects compared to 2-bromophenyl () or pyridinyl (), which may influence reactivity and binding interactions. Propanamide vs. Acetamide: Derivatives like 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (, C₁₄H₁₅Cl₂N₃O₂) exhibit branched acetamide chains, which may alter steric hindrance and solubility compared to the linear propanamide chain in the target compound .
  • Melting Points:
    • Compounds with bulkier substituents (e.g., cyclohexyl in ) show lower melting points (~95–97°C), while thiazole-containing derivatives () have higher melting points (134–178°C), suggesting increased crystalline stability due to hydrogen-bonding thiazole groups .

Table 2: Bioactivity Comparison

Compound Class Reported Activities Mechanism/Notes Reference
Target Compound Potential antidiabetic/antimicrobial Structural similarity to α-glucosidase inhibitors; chlorine enhances membrane penetration Inferred
Indole-Oxadiazole Derivatives Antidiabetic (α-glucosidase inhibition) IC₅₀ values: 8a (1.23 μM), 8k (1.45 μM)
Thiazole-Oxadiazole Derivatives Antimicrobial Moderate activity against E. coli and S. aureus
Sulfonyl-Piperidinyl Derivatives Low hemolytic toxicity Hemolysis <10% at 500 μg/mL
Propanil (N-(3,4-dichlorophenyl)propanamide) Herbicidal Inhibits photosystem II in plants

Key Insights:

  • The target compound’s 2-chlorophenyl group may confer herbicidal activity akin to propanil (), though this requires experimental validation.
  • Antidiabetic Potential: Indole-oxadiazole derivatives () show strong α-glucosidase inhibition, suggesting the target compound’s propanamide chain could similarly interact with enzyme active sites .
  • Toxicity Profile: Sulfonyl-piperidinyl analogs () exhibit low hemolysis, implying that the absence of sulfonyl groups in the target compound might reduce cytotoxicity .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.

The compound has the following chemical characteristics:

  • Molecular Formula : C14_{14}H15_{15}ClN3_3O2_2
  • Molecular Weight : 328.19 g/mol
  • CAS Number : 873790-29-5

Research indicates that oxadiazole derivatives can exhibit various mechanisms of action, including:

  • Inhibition of cancer cell proliferation : Compounds similar to this compound have shown significant cytotoxic activity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives:

  • Cytotoxicity : The compound demonstrated cytotoxic effects with IC50_{50} values in the micromolar range against various cancer cell lines. For instance, derivatives have shown IC50_{50} values as low as 0.65 µM against MCF-7 cells .
  • Apoptosis Induction : Flow cytometry assays revealed that these compounds can induce apoptosis in a dose-dependent manner. This was corroborated by increased p53 expression and caspase-3 cleavage in treated cells .
Cell Line IC50_{50} (µM) Mechanism
MCF-70.65Apoptosis induction
MEL-82.41Cell cycle arrest
PANC-11.00Apoptosis induction

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents .
  • Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against human acute lymphoblastic leukemia (CEM-C7) cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting its potential as a therapeutic agent in leukemia treatment.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity of this compound against various pathogens. The results showed effective inhibition of growth in Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µg/mL.

Q & A

Q. What are the standard synthetic routes for preparing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole can be reacted with propanoyl chloride in the presence of triethylamine under reflux (4–6 hours). Reaction progress is monitored via TLC using ethyl acetate/hexane (1:3) as the mobile phase. Recrystallization from pet-ether or ethanol yields pure product . Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of acylating agent) and temperature (80–100°C) to improve yields beyond 70%.

Q. How is the crystal structure of this compound determined, and what key parameters validate the analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters a = 10.24 Å, b = 7.85 Å, c = 15.33 Å, and β = 105.6°. Key validation metrics include an R factor < 0.05, wR factor < 0.10, and a data-to-parameter ratio > 14. Displacement parameters (Δ<sup>2</sup>σ) for non-H atoms should not exceed 0.02 Ų .

Q. What spectroscopic techniques are used to confirm the molecular structure, and how are spectral contradictions resolved?

  • <sup>1</sup>H/</sup>13C NMR : Aromatic protons appear at δ 7.45–8.10 ppm (doublets for ortho-Cl substituent), while the propanamide methyl group resonates at δ 1.25–1.40 ppm.
  • IR : Stretching frequencies at 1670–1690 cm<sup>−1</sup> (C=O) and 3100–3200 cm<sup>−1</sup> (N-H) confirm the amide linkage. Contradictions between calculated and observed spectra are resolved via DFT simulations (B3LYP/6-31G* basis set) to verify tautomeric forms or solvent effects .

Advanced Research Questions

Q. How do solvent polarity and catalytic additives influence the regioselectivity of 1,3,4-oxadiazole ring formation?

Polar aprotic solvents (DMF, DMSO) enhance cyclodehydration efficiency by stabilizing intermediates. Catalytic POCl3 (0.5–1.0 eq.) accelerates thiosemicarbazide cyclization at 90°C, favoring 1,3,4-oxadiazole over 1,2,4-isomers. Solvent-free conditions under microwave irradiation (300 W, 120°C) reduce side products by 15–20% .

Q. What computational methods are employed to predict bioactivity, and how do steric/electronic effects of the 2-chlorophenyl group modulate target binding?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with enzymes like COX-2 or α-glucosidase. The 2-chlorophenyl group’s Cl atom introduces steric hindrance, reducing binding pocket flexibility, while its electron-withdrawing effect stabilizes π-π stacking with aromatic residues (e.g., Tyr-341 in COX-2). QSAR models show a Hammett σpara value of +0.23 correlates with 30% enhanced inhibitory activity .

Q. How can discrepancies in thermal stability data (TGA/DSC) be reconciled when analyzing polymorphic forms?

Polymorphs exhibit distinct decomposition profiles. For example, Form I (needle crystals) shows a sharp endotherm at 215°C (ΔH = 150 J/g), while Form II (platelets) decomposes gradually above 190°C. Contradictions arise from incomplete solvent removal or hydrate formation. Pairing TGA with variable-temperature PXRD confirms phase transitions and identifies metastable intermediates .

Q. What strategies mitigate byproduct formation during large-scale synthesis, and how is reaction purity quantified?

  • Byproduct mitigation : Use scavenger resins (e.g., Amberlyst-15) to sequester unreacted acyl chloride.
  • Purity analysis : HPLC (C18 column, acetonitrile/water 65:35, 1.0 mL/min) with UV detection at 254 nm. Acceptable impurity thresholds are <0.5% (ICH guidelines). Scaling from 10 mmol to 1 mol reduces yield by ~8% due to heat transfer limitations, resolved via segmented flow reactors .

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